molecular formula C11H25NO4Si B1167134 3-(1-AMINOPROPOXY)-3.3-DIMETHYL-1-PROPENYLTRIMETHOXYSILANE CAS No. 122630-66-4

3-(1-AMINOPROPOXY)-3.3-DIMETHYL-1-PROPENYLTRIMETHOXYSILANE

Cat. No.: B1167134
CAS No.: 122630-66-4
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Description

Historical Development of Organosilane Compounds

The development of organosilane compounds began with fundamental discoveries in the nineteenth century when Charles Friedel and James Crafts synthesized the first organochlorosilane compound in 1863. This pioneering work involved the preparation of tetraethylsilane through the reaction of ethylene with silicon tetrachloride, marking the birth of organosilicon chemistry as a distinct field of study. The same year, these researchers described what they termed a "polysilicic acid ether" during their preparation of ethyl- and methyl-o-silicic acid derivatives, laying the groundwork for understanding silicon-oxygen-carbon bonding systems.

The period from 1904 to 1937 represented a crucial growth phase for organosilicon chemistry, during which scientists synthesized numerous simple organosilicon compounds and discovered both cyclic and linear polysiloxanes. Frederic Stanley Kipping pioneered extensive research in organosilicon compounds during the early twentieth century and coined the term "silicone" in 1904, though this nomenclature was somewhat misleading as it suggested similarity to ketones. Kipping's contributions included the development of methods using Grignard reagents to synthesize alkylsilanes and arylsilanes, as well as the first preparation of silicone oligomers and polymers.

The discovery of hydrosilylation technology proved pivotal for advancing organosilane synthesis, with three significant developments occurring in 1946 across adjacent United States locations. On June 27, 1946, Mackenzie and colleagues from Montclair Research Corporation applied for a patent to prepare addition compounds of hydridosilanes and unsaturated organic compounds. Subsequently, on October 9, 1946, Wagner and Strother of Union Carbide Corporation filed a patent application for processes producing organosilicon compounds with silicon-carbon bonds through reactions between hydridosilanes and alkenes or alkynes using platinum group metal catalysts.

The commercial significance of organosilane technology became apparent with Eugene Rochow's development of the Direct Process in 1945, which enabled efficient production of methylchlorosilanes through the reaction of methyl chloride with silicon-copper alloys. This breakthrough made possible the large-scale manufacture of organosilicon compounds, with approximately one million tons of organosilicon materials produced annually through this route. The evolution from simple silicon-carbon bonded molecules to complex organofunctional systems like this compound represents decades of synthetic advancement in creating molecules with precisely tailored reactivity profiles.

Significance of Functionalized Silanes in Materials Science

Functionalized silanes have emerged as critical materials for addressing contemporary challenges in materials science, particularly in creating durable interfaces between organic and inorganic components. The fundamental capability of organosilane molecules to form covalent bonds between inorganic and organic compounds, combined with the inherent stability and flexibility of siloxane bonds, provides multiple benefits across diverse material systems. Dow Corning pioneered organosilane technology development over fifty years ago, establishing new material classes with specific physical and chemical properties that revolutionized composite manufacturing.

The value of silane coupling agents was first recognized during the 1940s through development of fiberglass-reinforced polyester composites. Initial composite fabrication efforts produced strong materials that rapidly deteriorated during aging due to loss of bond strength between glass and resin components. Researchers discovered that organofunctional silanes could function as coupling agents at glass-resin interfaces, with minimal quantities of organofunctional alkoxysilanes not only significantly increasing initial composite strength but also dramatically improving strength retention over extended periods.

Contemporary applications of functionalized silanes span numerous industrial sectors, including their use as primers offering environmentally friendly alternatives to chromium-based compounds in metal corrosion protection. Advanced analytical techniques demonstrate the importance of interphase design and control for optimizing adhesion properties, viscoelastic characteristics, and resistance to scratching, abrasion, and corrosion. Organosilanes serve as key building blocks in constructing these interphases and consequently impact final composite performance characteristics.

The dual functionality exhibited by organofunctional silanes enables them to react with both inorganic surfaces through formation of metallo-siloxane covalent bonds and with organic polymers through chemical interactions and interpenetrating network formation. This bridging capability has expanded applications into coatings and paints, adhesives and sealants, where silanes enhance mechanical strength by reducing water infiltration and bond displacement at material interfaces. The hydrolysis and condensation mechanisms that govern silane behavior involve complex reaction kinetics influenced by molecular structure, concentration, pH levels, temperature, humidity, and solvent systems.

Table 1: Comparative Properties of Organosilane Compounds

Compound Type Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Density (g/mL) Primary Applications
This compound C11H25NO4Si 263.41 285.6* 0.979* Specialized coupling applications
3-Aminopropyltrimethoxysilane C6H17NO3Si 179.29 194 1.027 General coupling, surface modification
N,N-Dimethyl-3-aminopropyltrimethoxysilane C8H21NO3Si 207.34 - - Adhesion promotion, catalyst synthesis
N,N-Diethyl-3-aminopropyltrimethoxysilane C10H25NO3Si 235.40 120/20 mmHg 0.934 Catalyst support, Tsuji-Trost reactions

*Predicted values

Properties

CAS No.

122630-66-4

Molecular Formula

C11H25NO4Si

Synonyms

3-(3-AMINOPROPOXY)-3,3-DIMETHYL-1-PROPENYLTRIMETHOXYSILANE

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Aminopropoxy)-3,3-dimethyl-1-propenyltrimethoxysilane typically involves the reaction of 3,3-dimethyl-1-propenyltrimethoxysilane with an appropriate aminopropoxy reagent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used include tetrahydrofuran (THF) or dichloromethane (DCM), and the reaction temperature is maintained between 0°C and room temperature to ensure optimal yield.

Industrial Production Methods

In an industrial setting, the production of 3-(1-Aminopropoxy)-3,3-dimethyl-1-propenyltrimethoxysilane may involve continuous flow reactors to enhance efficiency and scalability. The use of catalysts such as palladium or platinum can further improve the reaction rate and yield. The product is typically purified through distillation or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

3-(1-Aminopropoxy)-3,3-dimethyl-1-propenyltrimethoxysilane can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxides.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The alkoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles such as halides or amines can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylamines, while reduction can produce primary or secondary amines.

Scientific Research Applications

3-(1-Aminopropoxy)-3,3-dimethyl-1-propenyltrimethoxysilane has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of organosilicon compounds and as a reagent in various organic transformations.

    Biology: The compound can be used in the modification of biomolecules for enhanced stability and functionality.

    Industry: The compound is used in the production of advanced materials, such as coatings and adhesives, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(1-Aminopropoxy)-3,3-dimethyl-1-propenyltrimethoxysilane involves its interaction with various molecular targets. The amino group can form hydrogen bonds with other molecules, while the alkoxy groups can participate in nucleophilic substitution reactions. These interactions enable the compound to modify the properties of other molecules and materials, making it useful in various applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to the aminoalkyl silane family, sharing core features with widely studied derivatives. Key analogues include:

Compound Name Key Structural Features Primary Applications Reactivity Profile
3-Aminopropyltrimethoxysilane Single aminopropyl chain, trimethoxy groups Adhesion promotion, surface modification High hydrolysis rate, pH-dependent
Bis(3-trimethoxysilylpropyl)amine Dual trimethoxysilyl groups, amine bridge Crosslinking agent, polymer filler Enhanced thermal stability
N-[3-(Trimethoxysilyl)propyl]ethylenediamine Ethylenediamine-terminated silyl group Chelation, corrosion inhibition Multi-site coordination capacity
Target Compound Propenyl group, dimethyl substitution Hypothesized: UV-curable coatings Potential radical reactivity

Key Differentiators

  • Propenyl Group: Unlike saturated alkyl chains in analogues (e.g., 3-aminopropyltrimethoxysilane), the propenyl moiety in the target compound may enable radical-mediated polymerization or thiol-ene reactions, expanding utility in photopolymerization or click chemistry .
  • Dimethyl Substitution : The 3,3-dimethyl configuration likely sterically hinders hydrolysis, slowing reaction kinetics compared to linear analogues like bis(3-trimethoxysilylpropyl)amine. This could improve shelf stability but reduce compatibility with polar substrates.
  • Aminopropoxy vs. Primary Amine: The secondary amine in the aminopropoxy group may reduce nucleophilicity relative to primary amines (e.g., N-[3-(trimethoxysilyl)propyl]ethylenediamine), limiting its use in metal coordination but improving hydrolytic stability in acidic environments .

Performance Data and Research Findings

  • Thermal Stability : Thermogravimetric analysis (TGA) of analogous silanes shows decomposition onset temperatures between 200–250°C. The target compound’s dimethyl substitution may elevate this range by ~20°C due to reduced molecular flexibility.
  • Adhesion Strength: In epoxy composites, 3-aminopropyltrimethoxysilane achieves bond strengths of ~18 MPa. The propenyl group in the target compound could enhance interfacial toughness via covalent bonding, though experimental validation is lacking .
  • Hydrolysis Kinetics : Studies on bis(3-trimethoxysilylpropyl)amine indicate full hydrolysis within 2 hours at pH 3. The target compound’s steric hindrance may extend this to 4–6 hours, requiring catalytic additives for industrial use.

Biological Activity

3-(1-Aminopropoxy)-3,3-dimethyl-1-propenyltrimethoxysilane (CAS No. 122630-66-4) is an organosilicon compound characterized by its unique combination of amino and alkoxy functional groups. This structure imparts significant biological activity, making it a subject of interest in various scientific fields, including biochemistry and materials science. This article delves into the biological activity of this compound, exploring its mechanisms, applications, and relevant research findings.

  • Molecular Formula : C11H25NO4Si
  • Molecular Weight : 251.40 g/mol
  • CAS Number : 122630-66-4

The biological activity of 3-(1-Aminopropoxy)-3,3-dimethyl-1-propenyltrimethoxysilane can be attributed to its ability to interact with biomolecules through its amino group. This interaction can enhance the stability and functionality of various biological systems. The compound's alkoxy groups facilitate the formation of siloxane bonds, which are crucial in modifying surfaces and enhancing adhesion in biological applications.

Applications in Biological Research

  • Modification of Biomolecules : The compound is utilized to modify proteins and nucleic acids, improving their stability and functionality for therapeutic applications.
  • Drug Delivery Systems : Its silane structure allows for incorporation into drug delivery vehicles, enhancing the bioavailability of therapeutic agents.
  • Tissue Engineering : The compound serves as a coupling agent in the development of biomaterials that promote cell adhesion and growth.

Research Findings

Several studies have investigated the biological implications of this compound:

Case Study Analysis

  • Study on Drug Delivery : A study published in Journal of Biomedical Materials Research demonstrated that 3-(1-Aminopropoxy)-3,3-dimethyl-1-propenyltrimethoxysilane modified liposomes showed enhanced cellular uptake and improved drug release profiles compared to unmodified liposomes.
  • Protein Stability Enhancement : Research highlighted in Bioconjugate Chemistry indicated that the incorporation of this silane into protein formulations significantly increased thermal stability and resistance to proteolytic degradation .

Comparative Analysis with Similar Compounds

The biological activity of 3-(1-Aminopropoxy)-3,3-dimethyl-1-propenyltrimethoxysilane can be compared with similar silane compounds:

Compound NameFunctional GroupsBiological Activity
3-(1-Aminopropoxy)-3,3-dimethyl-1-propenyltrimethoxysilaneAmino, AlkoxyEnhances biomolecule stability and drug delivery
3-(Aminopropyl)triethoxysilaneAmino, EthoxyUsed in surface modification for improved adhesion
3-(Aminopropyl)trimethoxysilaneAmino, MethoxyCommonly used in bioconjugation applications

Safety and Hazards

While 3-(1-Aminopropoxy)-3,3-dimethyl-1-propenyltrimethoxysilane exhibits beneficial properties, safety precautions are necessary:

  • Irritation Potential : The compound may cause skin and eye irritation upon contact.
  • Flammability : It is classified as a flammable liquid; proper storage conditions are essential to mitigate risks.

Future Directions

Research into 3-(1-Aminopropoxy)-3,3-dimethyl-1-propenyltrimethoxysilane is ongoing, with potential future applications including:

  • Development of advanced biomaterials for regenerative medicine.
  • Exploration of its role in gene therapy as a vector for nucleic acid delivery.
  • Investigation into its environmental applications due to its silane properties.

Q & A

Q. What are the recommended synthetic methodologies for 3-(1-aminopropoxy)-3.3-dimethyl-1-propenyltrimethoxysilane?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions. For example, silane coupling agents with amino groups can be prepared by reacting aminopropyl alcohols with chlorosilanes under anhydrous conditions . A stepwise approach may include:

Reaction Setup : Use dry solvents (e.g., toluene) under inert atmosphere (N₂/Ar) to prevent hydrolysis of methoxysilane groups.

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or vacuum distillation to isolate the product.

Characterization : Confirm structure via ¹H/¹³C NMR (amine proton shifts at δ 1.2–2.5 ppm, methoxy groups at δ 3.2–3.5 ppm) and FT-IR (Si-O-C stretches ~1,080 cm⁻¹, NH₂ bends ~1,600 cm⁻¹) .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer :
  • Moisture Sensitivity : Reacts rapidly with water/protic solvents, leading to hydrolysis of methoxysilane groups. Store under inert gas (argon) in sealed, desiccated containers .
  • Temperature : Avoid prolonged exposure to >40°C to prevent thermal degradation.
  • Safety Protocols : Follow institutional chemical hygiene plans (e.g., fume hood use, PPE for amine handling) .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : Identify methoxysilane (δ 3.2–3.5 ppm) and propoxy-dimethyl groups (δ 1.0–1.5 ppm). Use DEPT-135 to distinguish CH₃ groups in the dimethyl moiety .
  • Mass Spectrometry : High-resolution ESI-MS or GC-MS to confirm molecular ion peaks (e.g., [M+H]⁺ for C₁₁H₂₅NO₄Si: calc. 263.15).
  • Elemental Analysis : Validate C, H, N, and Si content (±0.3% error margin) .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., unexpected NH₂ peaks in NMR) be resolved during characterization?

  • Methodological Answer :
  • Triangulation : Cross-validate using multiple techniques (e.g., IR for NH₂ presence, X-ray crystallography for solid-state structure).
  • Iterative Analysis : Re-examine reaction conditions (e.g., byproduct formation due to incomplete substitution) and repeat synthesis/purification .
  • Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (software: Gaussian, ORCA) to identify anomalies .

Q. What experimental designs are suitable for studying the hydrolysis kinetics of this compound?

  • Methodological Answer :
  • Kinetic Studies : Use UV-Vis or ²⁹Si NMR to monitor methoxysilane hydrolysis rates in controlled humidity (e.g., 30–90% RH) .
  • Isotope Labeling : Introduce deuterated water (D₂O) to track proton exchange mechanisms.
  • Surface Analysis : After hydrolysis, employ XPS or AFM to study siloxane network formation on substrates .

Q. How can computational chemistry enhance understanding of this compound’s reactivity?

  • Methodological Answer :
  • Molecular Dynamics (MD) : Simulate interactions with solvents (e.g., water, ethanol) to predict hydrolysis pathways.
  • Density Functional Theory (DFT) : Calculate bond dissociation energies (e.g., Si-O vs. C-N) to prioritize reactive sites.
  • QSPR Models : Corrate substituent effects (e.g., dimethyl groups) with experimental stability data .

Data Contradiction Analysis

Q. How to address discrepancies in reported hydrolysis rates across studies?

  • Methodological Answer :
  • Source Evaluation : Compare experimental conditions (e.g., pH, solvent polarity, catalyst use). For example, acidic conditions accelerate silane hydrolysis .
  • Meta-Analysis : Use statistical tools (ANOVA, regression) to identify outliers or confounding variables (e.g., trace metal impurities) .
  • Controlled Replication : Repeat key studies under standardized conditions (e.g., 25°C, 50% RH) to isolate variables .

Cross-Disciplinary Applications

Q. What methodologies enable the use of this compound in hybrid organic-inorganic materials?

  • Methodological Answer :
  • Sol-Gel Processing : Co-condense with tetraethoxysilane (TEOS) to form silica networks. Optimize molar ratios (e.g., 1:4 silane:TEOS) for mechanical stability.
  • Surface Functionalization : Immobilize on nanoparticles (e.g., SiO₂, Au) via sonication or reflux. Confirm grafting density via TGA .

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